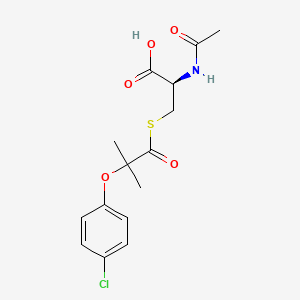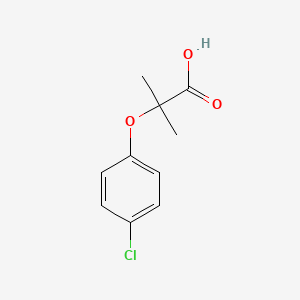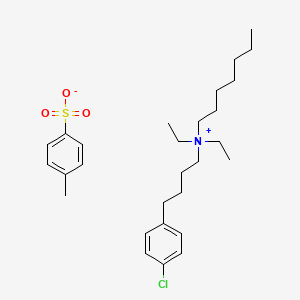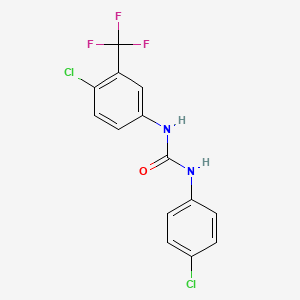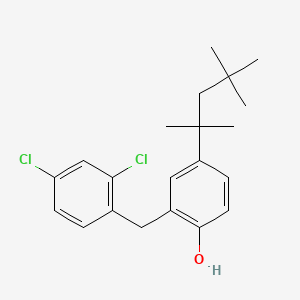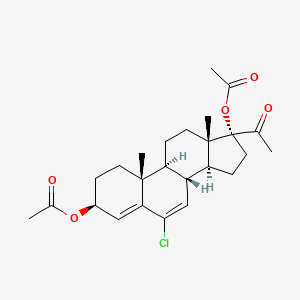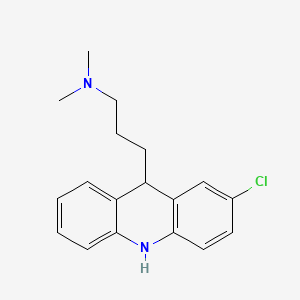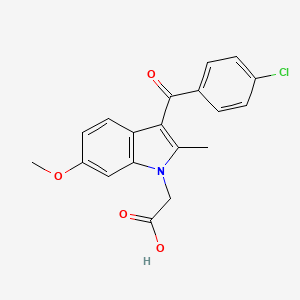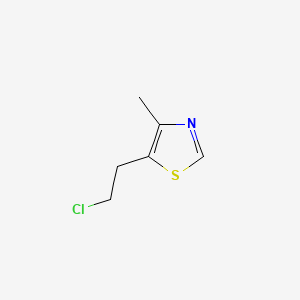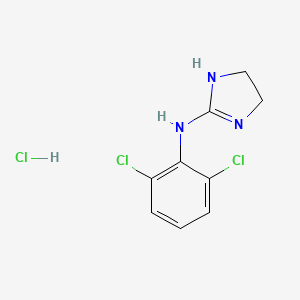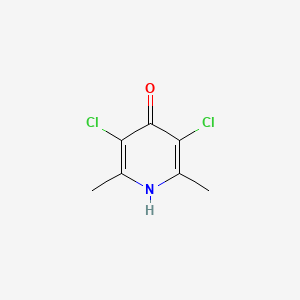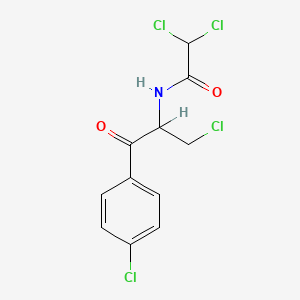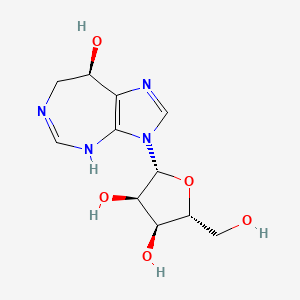
Coformycin
Overview
Description
Coformycin is a naturally occurring nucleoside antibiotic that was first isolated from the bacterium Streptomyces kaniharaensis. It is known for its potent inhibitory activity against adenosine deaminase, an enzyme involved in purine metabolism. This compound has garnered significant interest due to its unique structure and potential therapeutic applications, particularly in the treatment of certain cancers and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coformycin involves several steps, starting from a derivative of 9-β-D-ribofuranosyl-purine. The key steps include the formation of a 1,3-diazepine ring and the introduction of a ribofuranosyl moiety. The synthetic route typically involves the use of protecting groups to ensure the selective formation of the desired product. Reaction conditions often include the use of strong acids or bases, as well as specific temperature and pressure conditions to facilitate the formation of the diazepine ring .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces kaniharaensis. The fermentation process involves the cultivation of the bacterium in a nutrient-rich medium, followed by the extraction and purification of this compound from the culture broth. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Coformycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives. Substitution reactions can result in the formation of various substituted this compound derivatives with potential biological activity .
Scientific Research Applications
Coformycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a model compound in studies of nucleoside analogs and their chemical properties.
Biology: In biological research, this compound is used to study the role of adenosine deaminase in purine metabolism and its inhibition.
Medicine: this compound has shown promise as a therapeutic agent in the treatment of certain cancers, such as leukemia, due to its ability to inhibit adenosine deaminase. It is also being investigated for its potential antiviral activity.
Mechanism of Action
Coformycin exerts its effects by inhibiting the enzyme adenosine deaminase. This enzyme is responsible for the deamination of adenosine to inosine, a key step in purine metabolism. By inhibiting adenosine deaminase, this compound disrupts purine metabolism, leading to the accumulation of adenosine and deoxyadenosine, which can be toxic to cells. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, making this compound a potential chemotherapeutic agent .
Comparison with Similar Compounds
Coformycin is structurally similar to other nucleoside antibiotics, such as pentostatin and formycin. it is unique in its specific inhibition of adenosine deaminase and its 1,3-diazepine ring structure.
Pentostatin: Like this compound, pentostatin is a potent inhibitor of adenosine deaminase.
Formycin: Formycin is another nucleoside analog with antiviral and antibacterial activity.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5-,6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOVTUPUBVHMPG-LODYRLCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11033-22-0 | |
| Record name | Coformycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11033-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coformycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011033220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COFORMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49510ZL0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


